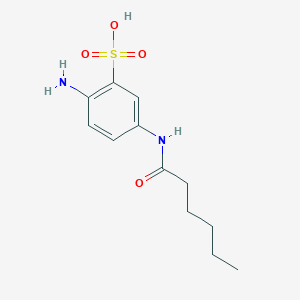

2-Amino-5-hexanoylaminobenzenesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AR-C69931MX, auch bekannt als Cangrelor, ist ein potenter und selektiver Antagonist des P2Y12-Rezeptors. Diese Verbindung wird in erster Linie im medizinischen Bereich aufgrund ihrer antithrombotischen Eigenschaften eingesetzt, die dazu beitragen, die Plättchenaggregation und Thrombusbildung zu verhindern. Sie wird intravenös verabreicht und hat einen schnellen Wirkungseintritt und -abfall, was sie für den Einsatz in akuten Situationen wie perkutane Koronarinterventionen geeignet macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AR-C69931MX umfasst mehrere wichtige Schritte:

S-Alkylierung: 2-Mercaptoadenosin wird in Gegenwart von Natriumhydrid mit 1-Chlor-3,3,3-trifluorpropan S-alkyliert, um Trifluorpropylsulfid zu erzeugen.

Acetylierung: Die resultierende Verbindung wird mit Essigsäureanhydrid bei 80 °C acetyliert.

N-Alkylierung: Die acetylierte Verbindung wird dann mit Methylthioethyliodid und Natriumhydrid N-alkyliert.

Hydrolyse: Das Produkt wird mit Natriumhydroxid in siedendem Methanol hydrolysiert, um ein Adenosinderivat zu ergeben.

Phosphorylierung: Die 5'-Hydroxylgruppe des Adenosinderivats wird mit Phosphorylchlorid in kaltem Triethylphosphat phosphoryliert.

Industrielle Produktionsverfahren: Die industrielle Produktion von AR-C69931MX folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung automatisierter Reaktoren, präzise Temperaturregelung und kontinuierliche Überwachung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: AR-C69931MX unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Phosphorylierungs- und Hydrolysereaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitution: Natriumhydrid, 1-Chlor-3,3,3-trifluorpropan, Methylthioethyliodid.

Phosphorylierung: Phosphorylchlorid, Triethylphosphat.

Hydrolyse: Natriumhydroxid, Methanol.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist AR-C69931MX selbst, ein hochpotenter Antagonist des P2Y12-Rezeptors .

4. Wissenschaftliche Forschungsanwendungen

AR-C69931MX hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Industrie: Es wird in der pharmazeutischen Industrie für die Entwicklung von Antithrombosetherapien eingesetzt.

5. Wirkmechanismus

AR-C69931MX entfaltet seine Wirkung, indem es selektiv und reversibel an den P2Y12-Rezeptor auf den Blutplättchen bindet. Dies hemmt die Adenosindiphosphat-induzierte Aktivierung und Aggregation von Blutplättchen, wodurch die Thrombusbildung verhindert wird. Die Verbindung benötigt keine metabolische Umwandlung, was einen schnellen Wirkungseintritt ermöglicht .

Ähnliche Verbindungen:

Clopidogrel: Ein weiterer Antagonist des P2Y12-Rezeptors, jedoch ein Prodrug, das eine metabolische Aktivierung erfordert.

Prasugrel: Ähnlich wie Clopidogrel, erfordert es auch eine metabolische Aktivierung.

Ticagrelor: Ein direkt wirkender Antagonist des P2Y12-Rezeptors wie AR-C69931MX, aber es wird oral verabreicht.

Einzigartigkeit von AR-C69931MX: AR-C69931MX ist einzigartig aufgrund seiner intravenösen Verabreichung, seines schnellen Wirkungseintritts und -abfalls sowie seiner Fähigkeit, den P2Y12-Rezeptor direkt zu hemmen, ohne dass eine metabolische Aktivierung erforderlich ist. Dies macht es besonders nützlich in akuten Situationen, in denen eine sofortige Plättchenhemmung erforderlich ist .

Wissenschaftliche Forschungsanwendungen

AR-C69931MX has a wide range of scientific research applications:

Wirkmechanismus

AR-C69931MX exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This inhibits the adenosine diphosphate-induced activation and aggregation of platelets, thereby preventing thrombus formation. The compound does not require metabolic conversion, which allows for its rapid onset of action .

Vergleich Mit ähnlichen Verbindungen

Clopidogrel: Another P2Y12 receptor antagonist, but it is a prodrug requiring metabolic activation.

Prasugrel: Similar to clopidogrel, it also requires metabolic activation.

Ticagrelor: A direct-acting P2Y12 receptor antagonist like AR-C69931MX, but it is administered orally.

Uniqueness of AR-C69931MX: AR-C69931MX is unique due to its intravenous administration, rapid onset and offset of action, and its ability to directly inhibit the P2Y12 receptor without requiring metabolic activation. This makes it particularly useful in acute settings where immediate platelet inhibition is necessary .

Eigenschaften

CAS-Nummer |

117046-35-2 |

|---|---|

Molekularformel |

C12H18N2O4S |

Molekulargewicht |

286.35 g/mol |

IUPAC-Name |

2-amino-5-(hexanoylamino)benzenesulfonic acid |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-4-5-12(15)14-9-6-7-10(13)11(8-9)19(16,17)18/h6-8H,2-5,13H2,1H3,(H,14,15)(H,16,17,18) |

InChI-Schlüssel |

JZZAPDKLQAGKME-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |

Kanonische SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |

Synonyme |

2-Amino-5-hexanoylaminobenzenesulfonic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.